(E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13(4-3-12-2-1-9-18-12)15-7-8-16-11(10-15)5-6-14-16/h1-6,9H,7-8,10H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVMZVDIWDPFSO-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=CC=N2)CN1C(=O)/C=C/C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS Number: 2035018-28-9) is a novel pyrazoline derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential supported by various studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃OS |
| Molecular Weight | 259.33 g/mol |
| CAS Number | 2035018-28-9 |
Structure
The compound features a complex structure that includes a thiophene ring and a dihydropyrazolo moiety, which are known for their diverse biological activities.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolines, including those similar to (E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one, exhibit significant anticancer properties. A study evaluated the anticancer activity of various pyrazoline derivatives using the NCI60 cell line panel. Some derivatives showed GI₅₀ values as low as 1.53 μM against breast cancer cell lines, indicating potent activity against specific cancer types .
The proposed mechanism of action for pyrazoline derivatives involves:
- Inhibition of Cell Proliferation: Compounds disrupt the cell cycle and induce apoptosis in cancer cells.
- Targeting Specific Pathways: They may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
Preliminary studies suggest that similar compounds exhibit antimicrobial properties. For instance, some pyrazoline derivatives showed effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . However, specific data on the compound regarding antimicrobial activity is limited.
Neuropharmacological Potential
Recent studies have identified compounds related to (E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one as negative allosteric modulators of metabotropic glutamate receptors (mGluR2). This modulation is significant for developing treatments for neurological disorders such as schizophrenia and anxiety .
Synthesis and Evaluation
A series of studies have synthesized similar compounds and evaluated their biological activities:
- Synthesis Methodology: Common synthetic routes involve the reaction of pyrazolo[1,5-a]pyrazine derivatives with thiophene-based compounds under controlled conditions to yield high-purity products.
- Biological Evaluation: Compounds were screened for anticancer activity using established protocols like the DTP NCI protocol. Notably, derivatives showed promising results against leukemia cell lines with GI₅₀ values ranging from 1.64 to 4.58 μM .
Comparative Analysis of Similar Compounds
| Compound Name | Anticancer Activity (GI₅₀ μM) | Mechanism of Action |
|---|---|---|
| 4d (Pyrazoline derivative) | 2.12 - 4.58 | Cell cycle inhibition |
| 4f (Pyrazoline derivative) | 1.64 - 3.20 | Apoptosis induction |
| (E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin...) | TBD | mGluR2 modulation |
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has shown that compounds containing thiophene and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to (E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been evaluated for their ability to inhibit cancer cell proliferation. A study found that thiophene derivatives demonstrated potent cytotoxicity against human hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines, indicating their potential as anticancer agents .
Diabetes Management
Compounds with similar structures have been identified as α-glucosidase inhibitors, which are crucial in managing type 2 diabetes by inhibiting carbohydrate digestion. The optimization of such compounds has led to enhanced inhibitory activity against α-glucosidase compared to standard drugs like acarbose . This suggests that (E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one could be explored for diabetes treatment.
Anti-inflammatory Properties
Inhibitors targeting microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammation, have been developed from similar chemical frameworks. These compounds exhibited selective inhibitory activity against mPGES-1 and showed potential in reducing inflammation-related conditions .
Synthetic Applications
Synthetic Versatility
The compound can serve as a versatile building block in organic synthesis due to the presence of reactive functional groups. Its structure allows for various modifications, making it suitable for the development of new derivatives with enhanced biological activities.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of (E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one with various biological targets. These studies help in understanding the interaction mechanisms and optimizing the compound for better efficacy against specific enzymes or receptors .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
